molecular formula C8H4N2O3S B8612939 Benzoyl isothiocyanate, 2-nitro- CAS No. 78225-77-1

Benzoyl isothiocyanate, 2-nitro-

Cat. No.: B8612939
CAS No.: 78225-77-1
M. Wt: 208.20 g/mol
InChI Key: DWZFVWYPYSGQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl isothiocyanate, 2-nitro- is an organic compound with the molecular formula C8H4N2O3S. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in synthetic chemistry. This compound is characterized by the presence of a nitro group (-NO2) and an isothiocyanate group (-N=C=S) attached to a benzoyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-nitrobenzoyl isothiocyanate typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and safety considerations. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: 2-Aminobenzoyl isothiocyanate.

    Substitution: Thiourea derivatives.

Mechanism of Action

The mechanism of action of 2-nitrobenzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and peptides. This reaction leads to the formation of stable thiourea derivatives, which can alter the function of the target molecules. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by modifying key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl isothiocyanate, 2-nitro- is unique due to the presence of both the nitro and isothiocyanate groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its electrophilicity, making it more reactive towards nucleophiles compared to other isothiocyanates .

Properties

CAS No.

78225-77-1

Molecular Formula

C8H4N2O3S

Molecular Weight

208.20 g/mol

IUPAC Name

2-nitrobenzoyl isothiocyanate

InChI

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-3-1-2-4-7(6)10(12)13/h1-4H

InChI Key

DWZFVWYPYSGQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=S)[N+](=O)[O-]

Origin of Product

United States

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